2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile
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Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The presence of a nitrile group at the third position and a methyl group at the second position makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The nitrile group can be introduced through subsequent reactions involving cyanation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, using continuous flow reactors to enhance yield and purity. Catalysts and reaction conditions are carefully controlled to ensure the efficient formation of the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The tetrahydroisoquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the nitrile and methyl groups, making it less reactive in certain chemical reactions.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the nitrile group, affecting its biological activity.
3-Cyano-1,2,3,4-tetrahydroisoquinoline: Contains the nitrile group but lacks the methyl group, influencing its reactivity and applications.
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13-8-10-5-3-2-4-9(10)6-11(13)7-12/h2-5,11H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJZDYWUCFBTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2CC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10787673 |
Source
|
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10787673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55379-76-5 |
Source
|
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10787673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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